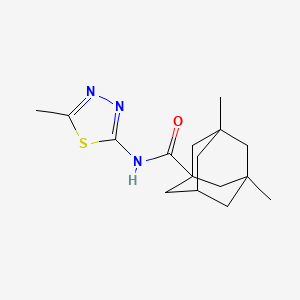![molecular formula C15H13N3OS2 B5406646 2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5406646.png)
2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-Methylthieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide, also known as MPTA, is a synthetic compound that has attracted attention from the scientific community due to its potential applications in various fields of research. MPTA is a thienopyrimidine derivative that has been synthesized through a multistep process involving the reaction of 2-aminothiophene with 2-bromoacetophenone, followed by cyclization and substitution reactions.
作用机制
The mechanism of action of 2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and downregulate the expression of oncogenes. Inflammation-related pathways, such as NF-κB and MAPK, have also been implicated in the mechanism of action of this compound. Furthermore, this compound has been shown to modulate the activity of various enzymes and receptors involved in neurotransmission and neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In cancer cells, this compound can induce DNA damage, activate caspases, and inhibit angiogenesis. In animal models of inflammation, this compound can reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of COX-2 and iNOS enzymes. Moreover, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
实验室实验的优点和局限性
2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide has several advantages for lab experiments, such as its high purity, stability, and solubility in common solvents. Moreover, this compound has shown low toxicity and good bioavailability in animal models, making it a promising candidate for in vivo studies. However, there are also some limitations to the use of this compound in lab experiments, such as its high cost and limited availability. Moreover, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
未来方向
There are several future directions for research on 2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide. Firstly, more studies are needed to investigate the mechanism of action of this compound in different systems and to identify its molecular targets and downstream signaling pathways. Secondly, the potential applications of this compound in other fields of research, such as cardiovascular diseases and metabolic disorders, should be explored. Thirdly, the development of new analogs and derivatives of this compound with improved pharmacological properties and selectivity could lead to the discovery of more potent and specific compounds. Finally, the translation of preclinical studies on this compound to clinical trials could pave the way for the development of novel therapeutic agents for various diseases.
In conclusion, this compound is a promising compound that has shown potential applications in various fields of research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the discovery of new drugs and therapies for various diseases, and contribute to the advancement of scientific knowledge.
合成方法
The synthesis of 2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide involves the reaction of 2-aminothiophene with 2-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction leads to the formation of a key intermediate, which undergoes cyclization with the elimination of a bromide ion to form the thienopyrimidine ring. The resulting compound is then subjected to a substitution reaction with phenylacetyl chloride to yield the final product, this compound. The purity and yield of this compound can be improved by using different purification techniques such as recrystallization and chromatography.
科学研究应用
2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide has been studied for its potential applications in various fields of research, such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has shown promising anticancer activity by inhibiting the growth and proliferation of cancer cells. Studies have also demonstrated that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Moreover, this compound has been investigated for its neuroprotective effects, as it can prevent neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases.
属性
IUPAC Name |
2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10-7-12-14(16-9-17-15(12)21-10)20-8-13(19)18-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTRVGLDMMBVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[2-[(4-isobutoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B5406571.png)
![N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine](/img/structure/B5406574.png)
![N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-serinamide](/img/structure/B5406584.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5406589.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]ethanediamide](/img/structure/B5406597.png)

![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B5406615.png)
![4-benzyl-3-ethyl-1-[(3-hydroxyphenyl)acetyl]-1,4-diazepan-5-one](/img/structure/B5406616.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5406621.png)

![ethyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5406633.png)
![N'-[3-(benzyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5406643.png)
![5-(3-bromophenyl)-1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5406651.png)

